(4-Chlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-2-7-16(19-10-12)22-15-8-9-20(11-15)17(21)13-3-5-14(18)6-4-13/h2-7,10,15H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFFMQVGCPMOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions One common approach is to start with the chlorination of phenylmethanone to introduce the 4-chloro substituent This is followed by the formation of the pyrrolidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by:
- A chlorophenyl group
- A pyrrolidine ring
- A methylpyridine moiety
These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research.
Chemistry
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction, leading to the formation of diverse products such as carboxylic acids and alcohols.
Biology
In biological research, (4-Chlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can act as a probe in biological assays to study enzyme interactions. Its ability to bind to specific molecular targets enables researchers to investigate mechanisms of action and biological pathways .
Industry
The compound is utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to pharmaceuticals, where it may be involved in developing new therapeutic agents due to its potential biological activity.
Case Study 1: Biological Assays
In a study examining enzyme interactions, this compound was used to explore its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated significant inhibition, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Synthesis of Complex Molecules
Researchers utilized this compound as an intermediate for synthesizing novel pharmaceutical agents. The synthetic route demonstrated high yields and purity, highlighting its utility in drug development processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Retention Behavior
Retention time (RT) in chromatographic analysis reflects polarity and solubility. Table 1 from pharmacopeial data highlights key analogs and their RT values:
| Compound Name | Relative Retention Time (%) | Key Structural Differences |
|---|---|---|
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | 0.34 | Hydroxyphenyl instead of pyrrolidinyl-pyridinyl group |
| Fenofibric acid | 0.36 | Carboxylic acid substituent |
| (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone | 0.85 | Isopropyl ether substituent |
| Target compound (inferred) | ~0.50–0.80* | Pyrrolidinyl-(5-methylpyridinyl)oxy group |
*Estimated based on structural complexity and polarity trends. The pyrrolidine-pyridine ether chain likely increases RT compared to simpler analogs like (4-hydroxyphenyl)methanone .
Physicochemical Properties
- Methanone, [3-(4-chlorophenyl)-5-(methylthio)-2-thienyl]-1-pyrrolidinyl (CAS 477857-95-7): Molecular Formula: C₁₆H₁₆ClNOS₂ Density: 1.36 g/cm³ pKa: -1.34 (predicted) This analog replaces the pyridinyloxy group with a thienyl-methylthio moiety, increasing sulfur content and lipophilicity. The target compound’s pyridine ring may enhance hydrogen bonding and aqueous solubility compared to this sulfur-rich analog .
- (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9): Features a pyrazole ring and trifluoromethyl group, enhancing metabolic stability and electron-withdrawing effects. The target compound’s pyrrolidine-pyridine chain may reduce steric hindrance compared to this bulkier pyrazole derivative .
Pharmacological Relevance of Substituents
- Fenofibrate Derivatives: Fenofibric acid (RT 0.36) is a hypolipidemic agent. The target compound’s pyrrolidinyl group could mimic fenofibrate’s carboxylic acid in binding peroxisome proliferator-activated receptors (PPARs) but with altered pharmacokinetics due to reduced acidity .
- Piperazinyl Methanones: Compounds like (4-methylpiperazin-1-yl)methanone () exhibit enhanced solubility via the piperazine nitrogen.
Key Research Findings and Implications
- Chromatographic Behavior: The target compound’s RT likely falls between 0.50–0.80, comparable to mid-polarity analogs like (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one (RT 0.50). This suggests moderate lipophilicity suitable for oral bioavailability .
- Synthetic Flexibility : The pyrrolidine and pyridine ether linkage (as in and ) allows modular synthesis, enabling optimization of steric and electronic properties for target engagement .
- Metabolic Stability : Unlike sulfur-containing analogs (e.g., CAS 477857-95-7), the target’s oxygen-rich structure may reduce oxidative metabolic degradation, extending half-life .
Notes
Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Critical Substituents : The 5-methylpyridin-2-yl group may enhance π-π stacking in binding pockets, while the 4-chlorophenyl moiety contributes to hydrophobic interactions.
Regulatory Considerations : Impurity thresholds for related compounds (e.g., ≤0.1% for "any other impurity") highlight the need for rigorous purification protocols .
Biological Activity
(4-Chlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural elements:
- Chlorophenyl Group : Provides hydrophobic character and influences the compound's interaction with biological targets.
- Pyrrolidine Ring : Contributes to the overall conformation and reactivity of the molecule.
- Methylpyridine Moiety : Enhances solubility and may participate in hydrogen bonding with biological receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, affecting pathways involved in cell signaling and metabolic processes.
Antimicrobial Activity
Research has shown that derivatives containing pyrrolidine structures exhibit significant antimicrobial properties. In vitro studies demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
These results suggest that this compound may possess comparable antimicrobial efficacy, particularly against common pathogens.
Enzyme Interaction Studies
The compound has been proposed as a probe in enzyme interaction studies, particularly in assessing its role in inhibiting specific enzymes linked to disease processes. This can be crucial for developing therapeutic agents targeting diseases like cancer or infections.
Case Studies
- MDM2 Inhibition : A study highlighted the potential of similar pyrrolidine derivatives as MDM2 inhibitors, which are crucial in cancer therapy due to their role in regulating p53 tumor suppressor activity. The binding affinity and subsequent biological effects were evaluated, indicating a promising avenue for further research into this compound's analogs .
- Antifungal Activity : Another investigation examined the antifungal properties of pyrrolidine derivatives, noting significant inhibition against various fungal strains. This reinforces the potential applicability of this compound in treating fungal infections .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyrrolidine-containing compounds:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| Compound X | Similar chlorophenyl group | Antibacterial |
| Compound Y | Pyrrolidine core | Antifungal |
This comparative analysis highlights the unique aspects of this compound while also situating it within a broader context of related compounds.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
